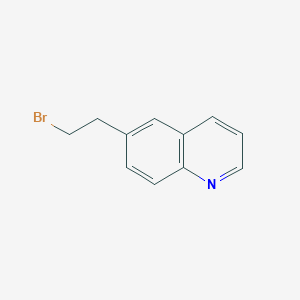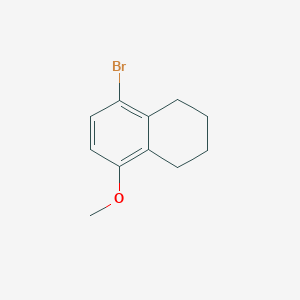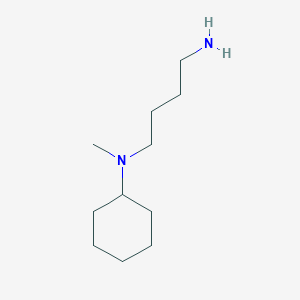
N'-cyclohexyl-N'-methylbutane-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-cyclohexyl-N'-methylbutane-1,4-diamine is an organic compound that belongs to the class of diamines It is characterized by the presence of a cyclohexyl group and a methyl group attached to the nitrogen atoms of a 1,4-butanediamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-cyclohexyl-N'-methylbutane-1,4-diamine typically involves the reaction of cyclohexylamine with 1,4-dibromobutane in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group attacks the carbon atom bonded to the bromine, resulting in the formation of the desired diamine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
N'-cyclohexyl-N'-methylbutane-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted diamines depending on the nucleophile used.
Scientific Research Applications
N'-cyclohexyl-N'-methylbutane-1,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of polymers and resins, where it acts as a curing agent or cross-linking agent.
Mechanism of Action
The mechanism of action of N'-cyclohexyl-N'-methylbutane-1,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The cyclohexyl and methyl groups provide steric hindrance, which can influence the binding affinity and specificity of the compound. The diamine backbone allows for the formation of hydrogen bonds and other non-covalent interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
N1-cyclohexyl-N1-phenyl-1,4-butanediamine: Similar structure but with a phenyl group instead of a methyl group.
N1-cyclohexyl-N1-ethyl-1,4-butanediamine: Similar structure but with an ethyl group instead of a methyl group.
N1-cyclohexyl-N1-propyl-1,4-butanediamine: Similar structure but with a propyl group instead of a methyl group.
Uniqueness
N'-cyclohexyl-N'-methylbutane-1,4-diamine is unique due to the presence of the methyl group, which provides distinct steric and electronic properties compared to its analogs. This can result in different reactivity and selectivity in chemical reactions, as well as varying biological activities.
Properties
Molecular Formula |
C11H24N2 |
|---|---|
Molecular Weight |
184.32 g/mol |
IUPAC Name |
N'-cyclohexyl-N'-methylbutane-1,4-diamine |
InChI |
InChI=1S/C11H24N2/c1-13(10-6-5-9-12)11-7-3-2-4-8-11/h11H,2-10,12H2,1H3 |
InChI Key |
LRXOKPBAYQVONA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCN)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


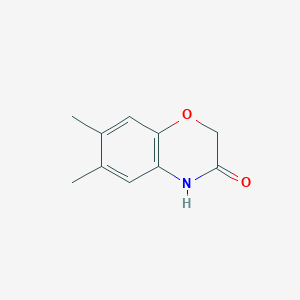
![7-(Piperazin-1-yl)-2-(pyridin-3-yl)thiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B8740314.png)
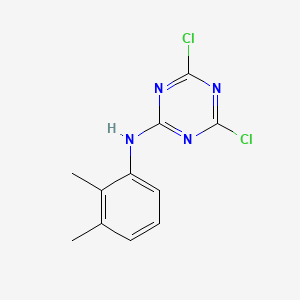
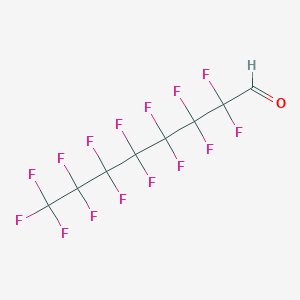
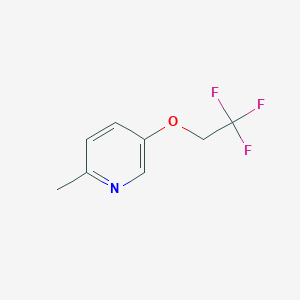
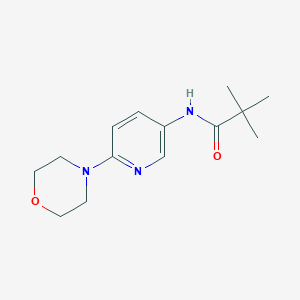
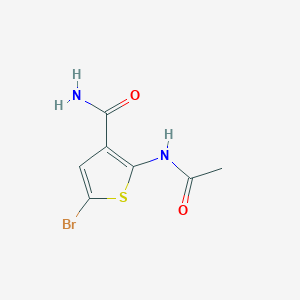
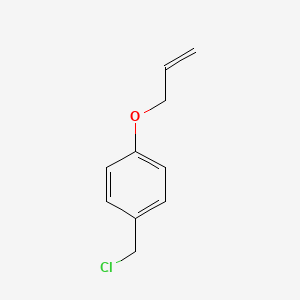
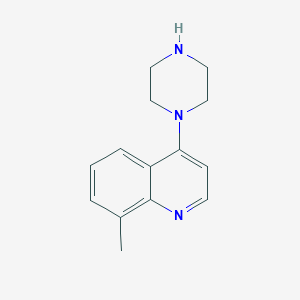
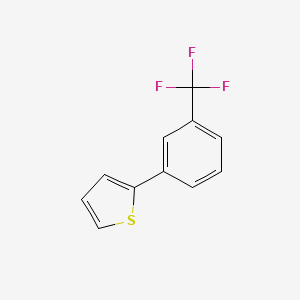
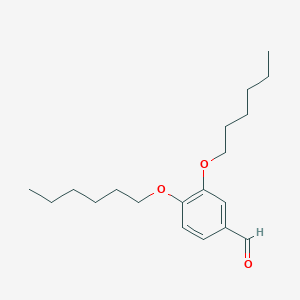
![1-[2-Chloro-2-(2,4-dichlorophenyl)ethyl]imidazole](/img/structure/B8740385.png)
